An In-depth Technical Guide to Dimethyl Isophthalate (CAS 1459-93-4)
An In-depth Technical Guide to Dimethyl Isophthalate (CAS 1459-93-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of Dimethyl isophthalate (CAS 1459-93-4), a significant organic compound with applications ranging from polymer chemistry to analytical sciences.
Chemical and Physical Properties
Dimethyl isophthalate is an aromatic diester, appearing as white to off-white flakes or a crystalline powder at room temperature.[1] It is the dimethyl ester of isophthalic acid.
Table 1: Physicochemical Properties of Dimethyl Isophthalate
| Property | Value | Reference(s) |
| CAS Number | 1459-93-4 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| Appearance | White to off-white flakes or crystalline powder | [1] |
| Melting Point | 64 - 68 °C | [3] |
| Boiling Point | 282 °C | [2] |
| Density | 1.194 g/cm³ (at 20 °C) | [2] |
| Solubility | Soluble in methanol, ethanol; Insoluble in water | [1] |
| log Pow (Octanol/Water) | 2.1 | [2] |
Spectroscopic Data
The structural elucidation of Dimethyl isophthalate is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts are recorded in CDCl₃.[3]
Table 2: NMR Spectral Data for Dimethyl Isophthalate in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 8.68 | q | H-2 (Aromatic) |
| 8.22 | dt | H-4, H-6 (Aromatic) | |
| 7.51 | m | H-5 (Aromatic) | |
| 3.94 | s | -OCH₃ (Methyl) | |
| ¹³C NMR | 166.38 | - | C=O (Ester carbonyl) |
| 133.94 | - | C-5 (Aromatic CH) | |
| 130.84 | - | C-1, C-3 (Aromatic C-CO) | |
| 130.70 | - | C-2 (Aromatic CH) | |
| 128.76 | - | C-4, C-6 (Aromatic CH) | |
| 52.52 | - | -OCH₃ (Methyl) |
Infrared (IR) Spectroscopy
The FT-IR spectrum of Dimethyl isophthalate exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key FT-IR Absorption Bands for Dimethyl Isophthalate
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2950 | Medium | C-H Stretch | Methyl C-H |
| ~1720 | Strong | C=O Stretch | Ester Carbonyl |
| ~1600, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Ester C-O |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of Dimethyl isophthalate shows a distinct fragmentation pattern. The molecular ion peak is observed at m/z 194. A prominent fragmentation involves the loss of a methoxy group (-OCH₃) to yield a base peak at m/z 163.[4][5] Another significant fragment is seen at m/z 135, corresponding to the loss of a carboxyl group.[4] The fragmentation pathways can be complex, with some studies suggesting an isomerization into an ion-neutral complex.[4]
Experimental Protocols
Synthesis of Dimethyl Isophthalate
Dimethyl isophthalate can be synthesized via Fischer esterification of isophthalic acid with methanol, using a strong acid catalyst.[2]
Materials:
-
Isophthalic acid (1.66 g, 0.1 mmol)
-
Super dry methanol (60 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (2-3 drops)
-
Ice cold water
-
Sodium bicarbonate solution
Procedure:
-
Combine isophthalic acid and super dry methanol in a round-bottom flask.
-
Add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Reflux the mixture with stirring until all the isophthalic acid has dissolved.
-
Pour the hot reaction mixture onto ice-cold water. A solid precipitate of Dimethyl isophthalate will form.
-
Neutralize the remaining acid by adding sodium bicarbonate solution until effervescence ceases.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid several times with water.
-
Dry the product. The expected melting point is 64-67 °C.[2]
GC-MS Analysis of Dimethyl Isophthalate
This protocol outlines a general method for the quantification of Dimethyl isophthalate in a sample matrix, adapted from methods for analyzing phthalates in consumer products.
1. Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples, perform a liquid-liquid extraction using a non-polar solvent like isohexane or dichloromethane.
-
Concentrate the organic extract by evaporation under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., isohexane, ethyl acetate).
-
Add an appropriate internal standard (e.g., a deuterated phthalate like DnBP-d4).
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 230 °C.
-
Ramp 2: 10 °C/min to 270 °C, hold for 2 min.
-
Ramp 3: 25 °C/min to 300 °C, hold for 8 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 250 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification ion for Dimethyl isophthalate: m/z 163.
-
Qualifier ions: m/z 194, 135.
-
-
Applications
Dimethyl isophthalate is a versatile chemical intermediate. Its primary applications include:
-
Polymer Synthesis: It serves as a comonomer in the production of polyester resins, such as poly(ethylene terephthalate-co-isophthalate) (PETI).[6] The incorporation of isophthalate units modifies the polymer's properties, for instance, by lowering the melting point and improving clarity in PET resins.[6]
-
Plasticizer: It is used as a plasticizer to increase the flexibility and durability of polymers.[1]
-
Analytical Standard: Due to its stability, it is used as an internal standard or an analytical reference standard for the quantification of other phthalates in various complex matrices like soil, plastics, and cosmetics using GC-MS.[1]
-
Organic Synthesis: It is a precursor in various organic syntheses.[1]
Safety and Handling
Dimethyl isophthalate is considered to be of low acute toxicity. However, it is classified as causing serious eye irritation.[6]
Table 4: Toxicological Data
| Test | Route | Species | Value | Reference(s) |
| LD₅₀ | Oral | Rat | > 2,000 mg/kg | [2] |
| LD₅₀ | Dermal | Rat | > 2,000 mg/kg | [2] |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Avoid generating dust. In finely divided form, it may form explosive mixtures with air.[2]
-
Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.[2]
Stability and Reactivity:
-
The material is stable under normal ambient and anticipated storage and handling conditions.[2]
-
It is incompatible with strong oxidizing agents.[2]
-
Hazardous decomposition products primarily consist of carbon oxides upon combustion.[2]
References
- 1. spectrabase.com [spectrabase.com]
- 2. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. docnum.umons.ac.be [docnum.umons.ac.be]
- 5. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]
- 6. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]
